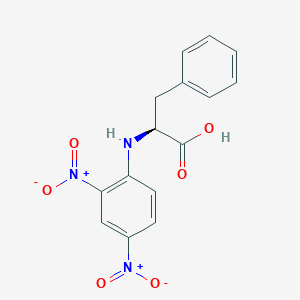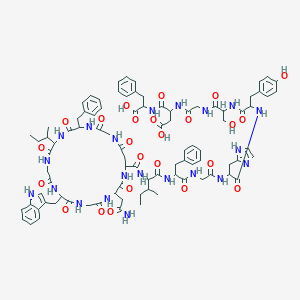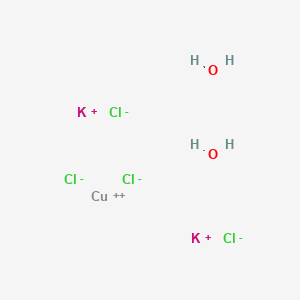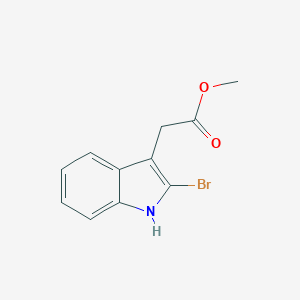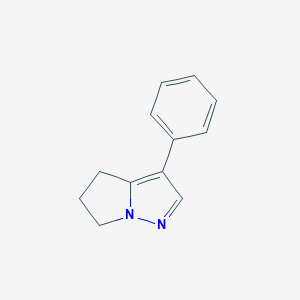
1-Amino-l-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-l-proline is a derivative of the amino acid proline, characterized by the presence of an amino group attached to the proline ring
Vorbereitungsmethoden
1-Amino-l-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group on the proline ring . Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Amino-l-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced proline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-l-proline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-aminoproline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with integrins, influencing cell adhesion and signaling pathways. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Amino-l-proline can be compared with other similar compounds such as 4-aminoproline and 4-hydroxyproline. While all these compounds share a proline backbone, their unique substituents confer different properties and applications:
4-Aminoproline: Similar to 1-aminoproline, but with the amino group attached at the fourth position of the proline ring.
4-Hydroxyproline: Contains a hydroxyl group at the fourth position.
The uniqueness of 1-aminoproline lies in its specific structural configuration, which allows for distinct interactions and applications compared to its analogues.
Eigenschaften
CAS-Nummer |
10139-25-0 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(2S)-1-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
OUCUOMVLTQBZCY-BYPYZUCNSA-N |
SMILES |
C1CC(N(C1)N)C(=O)O |
Isomerische SMILES |
C1C[C@H](N(C1)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)N)C(=O)O |
Synonyme |
1-amino-D-proline 1-aminoproline 1-aminoproline, (L)-isomer N-aminoproline trans-4-aminoproline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





